N-(4-{2-[sec-Butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide is a small molecule that has demonstrated inhibitory activity against the main protease (3CLpro) of the SARS-CoV-2 virus. [] This protease is essential for viral replication, making it an attractive target for antiviral drug development. []
N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide is believed to exert its antiviral activity through the inhibition of the SARS-CoV-2 main protease (3CLpro). [] This protease is crucial for processing viral polyproteins into functional proteins necessary for viral replication. [] By inhibiting 3CLpro, this compound disrupts the viral life cycle and potentially hinders the virus's ability to replicate within host cells.
N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide has shown promise as a potential inhibitor of SARS-CoV-2 3CLpro. [] This application is significant due to the critical role of 3CLpro in the viral life cycle, making it an attractive target for developing antiviral therapies against COVID-19.
Real-world example: While specific real-world applications are not detailed in the provided literature, the identification of N-(4-{2-[sec-butyl(3-thienylmethyl)amino]-2-oxoethyl}phenyl)cyclopropanecarboxamide as a SARS-CoV-2 3CLpro inhibitor highlights its potential as a starting point for developing novel antiviral drugs. [] Further research and development could lead to the optimization of this compound or its analogs into clinically viable treatments for COVID-19.
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3